molecular formula C12H24O3 B2896843 tert-Butyl 8-hydroxyoctanoate CAS No. 401901-41-5

tert-Butyl 8-hydroxyoctanoate

Cat. No. B2896843
CAS RN: 401901-41-5
M. Wt: 216.321
InChI Key: BFFNOXGQNLNKTJ-UHFFFAOYSA-N
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Description

“tert-Butyl 8-hydroxyoctanoate” is a chemical compound with the molecular formula C12 H24 O3 . It is also known as "8-Hydroxyoctanoic Acid 1,1-Dimethylethyl Ester" . It falls under the category of fatty acyls .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 8-hydroxyoctanoate” is represented by the formula C12 H24 O3 . The molecular weight of this compound is 216.32 .


Chemical Reactions Analysis

While specific chemical reactions involving “tert-Butyl 8-hydroxyoctanoate” are not available, research has shown that the tert-butyl group can undergo non-directed catalytic hydroxylation . This process involves the use of an electron-poor manganese catalyst and hydrogen peroxide .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 8-hydroxyoctanoate” include a molecular formula of C12 H24 O3 and a molecular weight of 216.32 .

Scientific Research Applications

Protection of Hydroxyl Groups

One significant application of tert-butyl derivatives, similar to tert-Butyl 8-hydroxyoctanoate, is in the protection of hydroxyl groups during chemical synthesis. These protective groups are stable under a variety of conditions yet can be removed selectively when needed. This property is crucial for the synthesis of complex organic molecules, including prostaglandins, demonstrating the tert-butyl group's role in facilitating intricate synthetic pathways (Corey & Venkateswarlu, 1972).

Environmentally Benign Polymers

Tert-butyl groups are instrumental in the development of environmentally friendly polymers. For instance, tert-butyl 3,4-dihydroxybutanoate carbonate, derived from tert-butyl 3,4-epoxybutanoate and CO2, demonstrates the potential for producing biocompatible polymers. These materials not only offer an eco-friendly alternative to traditional plastics but also have applications in drug delivery systems due to their degradability and compatibility with biological systems (Tsai, Wang, & Darensbourg, 2016).

Modification of Drug Properties

The incorporation of tert-butyl groups into bioactive compounds has been explored for modifying the physicochemical and pharmacokinetic properties of drugs. These modifications can influence a drug’s efficacy, stability, and solubility, highlighting the tert-butyl group's role in medicinal chemistry for optimizing drug design and performance (Westphal et al., 2015).

Oxidative Stress and DNA Damage

Research on tert-butyl hydroperoxide, a compound related to tert-butyl 8-hydroxyoctanoate, has provided insights into oxidative stress and its effects on DNA. Studies have shown that tert-butyl hydroperoxide can induce DNA base damage in mammalian cells, contributing to our understanding of how oxidative stress influences cellular integrity and the potential mechanisms of carcinogenesis and aging (Altman et al., 1993; Altman et al., 1994).

Synthesis and Drug Delivery

Tert-butyl groups play a crucial role in the synthesis of complex organic compounds, such as cryptophycin-24 (Arenastatin A), which has potential applications in cancer therapy. The tert-butyl group facilitates the synthesis process by protecting reactive sites on molecules until the desired reactions can occur, demonstrating its utility in the development of novel therapeutic agents (Eggen et al., 2000).

properties

IUPAC Name

tert-butyl 8-hydroxyoctanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O3/c1-12(2,3)15-11(14)9-7-5-4-6-8-10-13/h13H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFNOXGQNLNKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 8-hydroxyoctanoate

CAS RN

401901-41-5
Record name tert-butyl 8-hydroxyoctanoate
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